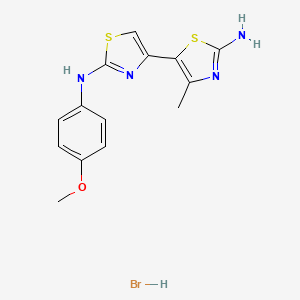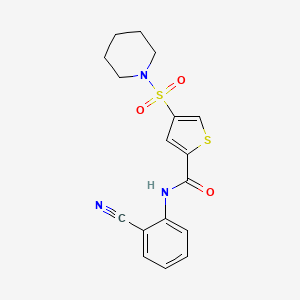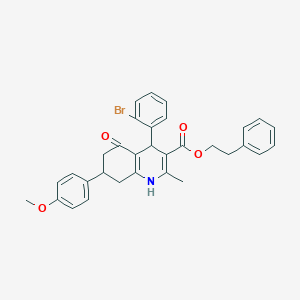
sodium (hexanoylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (hexanoylamino)acetate, also known as S-(N-hexanoyl-L-homocysteinyl) acetate, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Sodium (hexanoylamino)acetate has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurodegenerative disorders. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, it has been demonstrated to reduce oxidative stress and inflammation, thereby preventing the development of atherosclerosis. In neurodegenerative disorders, it has been found to protect neurons from oxidative damage and improve cognitive function.
Wirkmechanismus
The mechanism of action of sodium (hexanoylamino)acetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, and DNA repair. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a critical regulator of cellular antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, reduce oxidative stress and inflammation in cardiovascular diseases, and protect neurons from oxidative damage in neurodegenerative disorders. It has also been found to modulate the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sodium (hexanoylamino)acetate is its ability to selectively inhibit HDACs without affecting other enzymes. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, it is important to note that this compound has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in vivo.
Zukünftige Richtungen
There are several future directions for research on sodium (hexanoylamino)acetate. One area of interest is its potential use as a therapeutic agent for cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, there is a need for more research on the mechanism of action of this compound, particularly its effects on the Nrf2 pathway. Finally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential interactions with other drugs.
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including cancer research, cardiovascular diseases, and neurodegenerative disorders. Its ability to selectively inhibit HDACs without affecting other enzymes makes it a valuable tool for studying the role of HDACs in various cellular processes. Further research is needed to determine its optimal dosage, administration route, mechanism of action, safety, and toxicity.
Synthesemethoden
Sodium (hexanoylamino)acetate is synthesized by reacting N-hexanoyl-L-homocysteine with acetic anhydride in the presence of sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a melting point of 142-144°C.
Eigenschaften
IUPAC Name |
sodium;2-(hexanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.Na/c1-2-3-4-5-7(10)9-6-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJBBFNDVAKRH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro[1]benzothieno[3,2-b]azocin-2(1H)-one hydrochloride](/img/structure/B4949675.png)

![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)
![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)

![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)



![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)
![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
